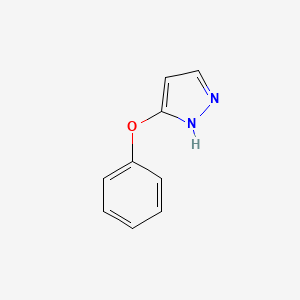

5-phenoxy-1H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

65480-70-8 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

5-phenoxy-1H-pyrazole |

InChI |

InChI=1S/C9H8N2O/c1-2-4-8(5-3-1)12-9-6-7-10-11-9/h1-7H,(H,10,11) |

InChI Key |

KMZIZRHLLMNWNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=NN2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Phenoxy 1h Pyrazole and Analogues

Established Synthetic Strategies for Pyrazole (B372694) Core Construction

The formation of the pyrazole ring is a well-established area of heterocyclic chemistry, with several classical methods being adaptable for the synthesis of 5-phenoxy-1H-pyrazole. These strategies primarily revolve around the formation of the N-N bond and the C-N bonds of the pyrazole ring through condensation and cyclization reactions.

Cyclocondensation and Condensation Reactions in Pyrazole Ring Formation

Cyclocondensation reactions are a foundational approach to pyrazole synthesis. The most common method involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. nih.govnih.gov For the synthesis of this compound, a key precursor would be a 1,3-dicarbonyl compound bearing a phenoxy group at the appropriate position.

One plausible route involves the use of a β-phenoxy-α,β-unsaturated aldehyde or ketone. The reaction of such a compound with hydrazine would proceed through a Michael addition of the hydrazine to the β-carbon, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring.

Another established strategy is the reaction of a 1,3-diketone with hydrazine. To obtain a 5-phenoxypyrazole, a 1-phenoxy-1,3-diketone would be the required starting material. The reaction with hydrazine typically proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration. The regioselectivity of this reaction can sometimes be an issue, potentially leading to a mixture of isomeric pyrazoles.

A versatile approach to substituted pyrazoles involves the use of β-ketonitriles. The reaction of a β-ketonitrile with hydrazine provides a 5-aminopyrazole, which can then be further modified. nih.gov While not a direct route to 5-phenoxypyrazoles, this method highlights the utility of functionalized precursors in pyrazole synthesis.

Hydrazine-Based Reactivity with Carbonyl Systems for Pyrazole Synthesis

The nucleophilic nature of hydrazine is central to most pyrazole syntheses. Its reaction with various carbonyl-containing substrates dictates the final pyrazole structure. The reaction of hydrazine with α,β-unsaturated ketones, known as chalcones, typically leads to pyrazolines, which can then be oxidized to pyrazoles. researchgate.net For the synthesis of a 5-phenoxypyrazole, a chalcone with a phenoxy group at the β-position would be a suitable starting material.

The reaction of hydrazine hydrate with α,β-unsaturated ketones in the presence of an acid can also directly yield pyrazoles. google.com This one-pot process simplifies the synthetic procedure. Furthermore, the reaction of hydrazine with acetylenic ketones is a long-standing method for pyrazole synthesis, although it can also result in isomeric mixtures. yu.edu.jo

A summary of established hydrazine-based reactions for pyrazole synthesis is presented in the table below.

| Starting Material | Reagent | Product Type | Reference |

| 1,3-Diketone | Hydrazine | Pyrazole | nih.govnih.gov |

| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline/Pyrazole | researchgate.net |

| Acetylenic Ketone | Hydrazine | Pyrazole | yu.edu.jo |

| β-Ketonitrile | Hydrazine | 5-Aminopyrazole | nih.gov |

Innovations in Sustainable and Efficient Pyrazole Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods in organic chemistry. This has led to the exploration of microwave-assisted synthesis, solvent-free reaction conditions, and the application of green chemistry principles to the synthesis of pyrazoles.

Microwave-Assisted Approaches in Pyrazole Derivative Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. mdpi.com The synthesis of various pyrazole derivatives has been successfully achieved using microwave-assisted techniques. For instance, the microwave-assisted synthesis of 4H-chromene derivatives utilizes 5-phenoxypyrazole-4-carbaldehydes as starting materials, indicating that the core 5-phenoxypyrazole scaffold can be subjected to microwave conditions. researchgate.net

Microwave-assisted synthesis has been employed for the direct N-heterocyclization of hydrazines to produce trisubstituted pyrazoles. mdpi.com This method offers a rapid and efficient route to complex pyrazole structures. A solvent-free, microwave-assisted approach has also been developed for the ring-opening of phenyl glycidyl ether with pyrazoles, demonstrating the utility of this technology in modifying pyrazole scaffolds. nih.gov

Solvent-Free Reaction Protocols for Pyrazole Formation

Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. These reactions are typically carried out by grinding the reactants together, sometimes with a solid support or catalyst. The synthesis of 1,3-diphenyl-5-arylpyrazoles has been achieved in high yields under solvent-free conditions by heating 2,3-epoxy-1-phenyl-3-aryl-1-propanones with phenylhydrazine. google.com This approach simplifies the work-up procedure and reduces waste.

The advantages of solvent-free synthesis are summarized in the following table:

| Advantage | Description |

| Environmental | Reduces or eliminates the use of hazardous solvents. |

| Economic | Lower cost due to reduced solvent purchase and disposal. |

| Efficiency | Often leads to shorter reaction times and simpler work-up. |

| Safety | Reduces the risk of fire and exposure to toxic fumes. |

Principles of Green Chemistry Applied to Pyrazole Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to pyrazole synthesis is an active area of research. One-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media such as water and ethanol at room temperature exemplifies a green synthetic approach. nih.gov

The use of water as a solvent is a key aspect of green chemistry. The development of synthetic protocols for pyrazoles in aqueous media is highly desirable. Additionally, the use of sonochemical methods, which utilize ultrasound to promote reactions, can also contribute to greener synthetic pathways. researchgate.net The goal is to develop synthetic routes that are not only efficient and high-yielding but also environmentally benign.

Catalytic Systems for Regioselective and High-Yield Pyrazole Production

The regioselective synthesis of pyrazoles is of paramount importance as different regioisomers can exhibit distinct biological activities. Catalytic systems play a pivotal role in controlling the regioselectivity and enhancing the yields of pyrazole formation. Various catalysts, including transition metals and organocatalysts, have been employed to achieve this control, primarily in the condensation reaction between 1,3-dicarbonyl compounds or their equivalents and hydrazines.

Transition metal catalysts, such as those based on copper, palladium, and ruthenium, have been effectively utilized. For instance, copper-catalyzed cycloaddition reactions have demonstrated high regioselectivity in the synthesis of 1,4-disubstituted pyrazoles. These reactions often proceed under mild conditions with good to excellent yields.

Organocatalysts, such as proline and its derivatives, have also emerged as powerful tools for regioselective pyrazole synthesis. These catalysts can activate the substrates through the formation of intermediate enamines or iminium ions, thereby directing the cyclization to afford the desired regioisomer. The use of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, has further improved the efficiency and selectivity of these transformations.

| Catalyst Type | Example Catalyst | Key Advantages |

| Transition Metal | Copper(I) iodide | High regioselectivity, mild reaction conditions |

| Transition Metal | Palladium(II) acetate | Broad substrate scope, good functional group tolerance |

| Organocatalyst | L-Proline | Enantioselective potential, metal-free conditions |

| Organocatalyst | Pyrrolidine | High efficiency for Knoevenagel condensation-cyclization |

Multicomponent Reaction Strategies for Pyrazole Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and structural diversity. Several MCRs have been developed for the synthesis of highly substituted pyrazole scaffolds.

A common MCR approach involves the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine derivative. This three-component reaction can be catalyzed by various acids, bases, or metal catalysts to afford polysubstituted pyrazoles in a single step. The diversity of the final products can be easily achieved by varying the starting materials.

Another powerful MCR strategy is the four-component synthesis of pyrano[2,3-c]pyrazoles, which involves the reaction of a hydrazine, a β-ketoester, malononitrile, and an aldehyde. These reactions often proceed with high efficiency and can be performed under environmentally benign conditions, such as in water or under solvent-free conditions.

| Number of Components | Reactants | Catalyst/Conditions | Product Type |

| Three | Aldehyde, β-ketoester, Hydrazine | Acid or base catalysis | Polysubstituted pyrazoles |

| Four | Hydrazine, β-ketoester, Malononitrile, Aldehyde | Base catalysis, often in green solvents | Pyrano[2,3-c]pyrazoles |

| Five | Hydrazine, Aldehyde, Malononitrile, Active methylene compound, and another electrophile | Various catalysts | Highly functionalized pyrazoles |

Continuous Flow Chemistry in Pyrazole Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. The synthesis of pyrazoles has significantly benefited from the application of continuous flow methodologies.

Flow chemistry enables the safe handling of hazardous reagents and intermediates, such as diazo compounds, which are often involved in pyrazole synthesis. By generating and consuming these reactive species in situ within the flow reactor, the risks associated with their accumulation are minimized.

| Flow Chemistry Advantage | Application in Pyrazole Synthesis |

| Enhanced Safety | In situ generation and consumption of hazardous intermediates like diazoalkanes. |

| Precise Control | Optimization of reaction parameters (temperature, pressure, residence time) for improved yield and selectivity. |

| Scalability | Facile scaling of production by extending the operation time or using larger reactors. |

| Process Intensification | Telescoped multi-step syntheses without intermediate isolation. |

Targeted Synthetic Routes for this compound Systems

The synthesis of 5-phenoxy-1H-pyrazoles typically involves the construction of the pyrazole ring followed by the introduction of the phenoxy group, or the use of a phenoxy-containing precursor in the cyclization step.

Strategies for Introducing the Phenoxy Moiety at the Pyrazole C5 Position

The most common and direct method for introducing a phenoxy group at the C5 position of a pyrazole ring is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy typically involves the reaction of a 5-halopyrazole (e.g., 5-chloro- or 5-bromopyrazole) with a phenol or a phenoxide salt. The reaction is often facilitated by a base and may require elevated temperatures. The reactivity of the 5-halopyrazole can be enhanced by the presence of electron-withdrawing groups on the pyrazole ring.

Another important strategy is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol. In the context of 5-phenoxypyrazole synthesis, this would involve the coupling of a 5-halopyrazole with a phenol in the presence of a copper catalyst and a base. Modern Ullmann-type reactions often utilize copper(I) salts and ligands to facilitate the coupling under milder conditions.

| Reaction Type | Substrates | Reagents/Catalysts | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | 5-Halopyrazole, Phenol | Base (e.g., K2CO3, NaH) | Direct and widely applicable method. |

| Ullmann Condensation | 5-Halopyrazole, Phenol | Copper catalyst (e.g., CuI), Base, Ligand | Milder conditions compared to traditional Ullmann reactions. |

Synthesis of Functionalized 5-Phenoxypyrazole Analogues (e.g., Carbaldehydes, Halogenated, Trifluoromethylated Derivatives)

The functionalization of the 5-phenoxypyrazole scaffold is crucial for modulating its biological activity and physicochemical properties. Various synthetic methods have been developed to introduce key functional groups.

Carbaldehydes: The introduction of a formyl group (carbaldehyde) at the C4 position of the 5-phenoxypyrazole ring is commonly achieved through the Vilsmeier-Haack reaction. elsevierpure.com This reaction involves treating the 5-phenoxypyrazole with a formylating agent, typically a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as the electrophile in an electrophilic aromatic substitution reaction. elsevierpure.com

Halogenated Derivatives: Halogen atoms can be introduced onto the pyrazole ring or the phenoxy moiety through electrophilic halogenation reactions. For the pyrazole ring, reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or elemental halogens in the presence of a Lewis acid can be used for direct halogenation at the C4 position. Halogenation of the phenoxy group can be achieved by using a halogenated phenol in the initial SNAr or Ullmann coupling step.

Trifluoromethylated Derivatives: The synthesis of trifluoromethylated 5-phenoxypyrazoles can be approached in several ways. One method involves the use of a trifluoromethyl-containing building block in the initial pyrazole synthesis. For example, the condensation of a trifluoromethyl-β-diketone with a hydrazine can yield a pyrazole with a trifluoromethyl group at either the C3 or C5 position. Subsequent introduction of the phenoxy group at the C5 position can then be achieved via the methods described above. Alternatively, direct trifluoromethylation of a pre-formed 5-phenoxypyrazole is a more challenging but increasingly feasible approach with the development of modern trifluoromethylating reagents.

| Functional Group | Synthetic Method | Reagents | Position of Functionalization |

| Carbaldehyde | Vilsmeier-Haack Reaction | POCl3, DMF | C4 of pyrazole ring |

| Halogen | Electrophilic Halogenation | NCS, NBS, Halogens | C4 of pyrazole ring or on the phenoxy group |

| Trifluoromethyl | Building Block Approach | Trifluoromethyl-β-diketone | C3 or C5 of pyrazole ring |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 5 Phenoxy 1h Pyrazole Derivatives

Elucidation of Pharmacophore Features in 5-phenoxy-1H-pyrazole Analogues

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For the this compound series, several studies have aimed to define these key features.

In the context of Takeda G-protein-coupled receptor 5 (TGR5) agonists, a class of compounds being investigated for anti-diabetic therapies, a specific pharmacophore model has been developed for 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides. nih.gov A detailed study generated a six-featured pharmacophore model, designated AAHHRR. This model comprises:

Two hydrogen bond acceptors (A)

Two hydrophobic groups (H)

Two aromatic rings (R)

This AAHHRR model was found to be statistically significant and reliable for identifying new potent TGR5 agonists. nih.gov The pyrazole (B372694) ring and the phenoxy group likely constitute the two aromatic rings (R), while the carboxamide linkage and other substituents provide the necessary hydrogen bonding and hydrophobic interactions. Molecular docking studies further support this model by showing how these features interact with the receptor's binding site. nih.govmdpi.com The analysis of contour maps from these studies helps to visualize favorable and unfavorable regions for specific properties, such as electron-withdrawing and hydrophobic features, guiding the design of new agonists. nih.govmdpi.com

Influence of Substituent Variations on the Biological Activity Profile of this compound Derivatives

The biological activity of this compound derivatives can be significantly modulated by altering the substituents on both the pyrazole and the phenoxy rings. These modifications can affect the compound's potency, selectivity, and pharmacokinetic properties.

Herbicidal Activity: In the field of agrochemicals, derivatives of this scaffold have been investigated as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plants. rsc.org Structure-activity relationship studies have revealed that the nature and position of substituents are critical. For instance, in a series of 1-acyl-3-phenyl-pyrazol benzophenones, certain substitutions led to compounds with herbicidal activity superior to the commercial herbicide pyrazoxyfen. rsc.org Specifically, compounds with certain substitutions on the benzoyl moiety demonstrated high efficacy against weeds like barnyard grass. rsc.org

Another study on pyrazole derivatives containing a phenoxy acetyl carbohydrazide (B1668358) linkage found that specific substitutions on the phenoxy ring were crucial for herbicidal activity. ingentaconnect.com For example, a 2,4-dichlorophenoxy group resulted in 100% inhibition against Brassica campestris, while 2,5-dimethylphenoxy and m-tolyloxy groups also showed high inhibition rates of 95%. ingentaconnect.com This highlights the importance of the substitution pattern on the phenoxy ring for potent herbicidal effects.

Anticancer and Anti-inflammatory Activity: In medicinal chemistry, substitutions are tailored to target specific enzymes or receptors involved in disease. For example, in the development of BRAF(V600E) inhibitors for cancer therapy, a series of 5-phenyl-1H-pyrazole derivatives were synthesized. nih.gov The introduction of a niacinamide moiety and further substitutions led to a compound (5h) with potent inhibitory activity (IC50 = 0.33 μM). nih.gov

For anti-inflammatory applications targeting cyclooxygenase (COX) enzymes, substitutions on 1,5-diaryl pyrazole derivatives were explored. It was found that compounds with halogen substitutions (e.g., Br, Cl) on one of the aryl rings attached to a phenoxy or benzyloxy group at the acyl hydrazone bridge showed potent COX-2 inhibition. mdpi.com

The following table summarizes the influence of various substituents on the biological activity of selected this compound derivatives based on findings from different studies.

| Core Structure | Substituent(s) | Target/Assay | Observed Activity | Reference |

| 1-Acyl-3-phenyl-pyrazol benzophenone | Varied benzoyl groups | Herbicidal (HPPD inhibitor) | Compounds 5n and 5o showed good activity against barnyard grass. | rsc.org |

| 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide | N'-(2-(2,4-dichlorophenoxy)acetyl) | Herbicidal | 100% inhibition against Brassica campestris. | ingentaconnect.com |

| 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide | N'-(2-(m-tolyloxy)acetyl) | Herbicidal | 95% inhibition against Brassica campestris. | ingentaconnect.com |

| 5-phenyl-1H-pyrazole | Niacinamide moiety and other substitutions | BRAF(V600E) inhibitor | Compound 5h had an IC50 of 0.33 μM. | nih.gov |

| 1,5-Diaryl pyrazole acyl hydrazone | Phenoxy group with halogen substitutions | COX-2 Inhibition | Compounds T3 and T5 showed potent inhibition (IC50 = 0.781 µM). | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools for predicting the activity of newly designed compounds and for understanding the physicochemical properties that govern their potency.

For this compound derivatives, 3D-QSAR studies have been successfully applied. In the case of the TGR5 agonists mentioned earlier, an atom-based 3D-QSAR model was constructed. nih.gov This model demonstrated excellent statistical quality, with a high correlation coefficient (R² = 0.9018) and good predictive power (Q² = 0.8494). nih.gov Such robust models allow for the reliable prediction of the activity of new analogues.

The contour maps generated from 3D-QSAR studies provide a visual representation of the SAR. For instance, these maps can indicate regions where bulky substituents are favored or disfavored, or where electron-donating or electron-withdrawing groups would enhance activity. nih.gov This information is instrumental in guiding the rational design of more effective molecules.

Similarly, 3D-QSAR studies have been performed on 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors. nih.gov These studies, in conjunction with molecular docking, helped to elucidate the binding modes and the structure-activity relationships of the synthesized compounds. nih.gov The insights gained from QSAR models are crucial for optimizing lead compounds and for the development of novel therapeutic agents based on the this compound scaffold.

Mechanistic Insights into the Biological and Pharmacological Activities of 5 Phenoxy 1h Pyrazole Analogues

Enzyme Inhibition Potency and Selectivity

Derivatives of 5-phenoxy-1H-pyrazole have been extensively studied for their ability to inhibit a wide array of enzymes, demonstrating both high potency and, in many cases, significant selectivity for specific targets. This targeted inhibition is fundamental to their pharmacological activities.

Kinase Enzyme Modulation by this compound Derivatives (e.g., BRAF, CRAF, EGFR, CDK)

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. mdpi.com Pyrazole-containing compounds are found in numerous FDA-approved kinase inhibitors. mdpi.comnih.gov Analogues of this compound have emerged as potent modulators of several key kinases.

BRAF and CRAF: The RAF kinase family is a critical component of the MAPK signaling pathway, which governs cell proliferation and survival. Mutations in BRAF, particularly the V600E mutation, are common in cancers like melanoma. nih.gov Pyrazole-based derivatives have been designed as highly selective inhibitors of both BRAF V600E and CRAF. For instance, a series of 3-carbonyl-5-phenyl-1H-pyrazole derivatives showed potent inhibition, with one compound exhibiting an IC50 value of 0.10 μM against BRAF V600E and demonstrating 99% inhibition of both BRAF V600E and CRAF at a 10 μM concentration. nih.gov This dual inhibition is considered a strategy to potentially avoid the paradoxical activation that can lead to drug resistance. nih.gov Another series of 5-phenyl-1H-pyrazole derivatives containing a niacinamide moiety also yielded a potent BRAF V600E inhibitor with an IC50 of 0.33 μM. nih.gov

EGFR: The Epidermal Growth Factor Receptor (EGFR) is another key tyrosine kinase implicated in cancer. mdpi.comanaisdedermatologia.org.br Benzimidazole-pyrazole hybrids have been developed as EGFR inhibitors, with some compounds showing IC50 values as low as 0.97 μM in inhibiting EGFR phosphorylation. dntb.gov.ua Similarly, 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids have demonstrated promising EGFR inhibitory activity, with IC50 values of 0.5132 µM and 0.6124 µM, which were superior to the standard drug erlotinib. nih.gov Pyrazole-thiadiazole hybrids have also been developed as potent EGFR inhibitors, with one compound showing an IC50 value of 0.024 µM. afsu.edu.tr

CDK: Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation. Novel indole (B1671886) derivatives linked to a pyrazole (B372694) moiety have shown significant inhibitory activity against CDK2, with IC50 values of 0.074 and 0.095 µM. nih.gov

| Compound Class | Target Kinase | IC50 (µM) | Source(s) |

| 3-Carbonyl-5-phenyl-1H-pyrazole | BRAF V600E | 0.10 | nih.gov |

| 3-Carbonyl-5-phenyl-1H-pyrazole | CRAF | 0.11 | nih.gov |

| 5-Phenyl-1H-pyrazole-niacinamide | BRAF V600E | 0.33 | nih.gov |

| Benzimidazole-pyrazole hybrid | EGFR | 0.97 | dntb.gov.ua |

| 1,4-Benzoxazine-pyrazole hybrid | EGFR | 0.5132 | nih.gov |

| Pyrazole-thiadiazole hybrid | EGFR | 0.024 | afsu.edu.tr |

| Indole-pyrazole hybrid | CDK2 | 0.074 | nih.gov |

Inhibition of Other Key Enzymatic Targets (e.g., COX, LOX, MAO-B, LRRK2, PDE10A, Acrosin, Carbonic Anhydrase)

The therapeutic potential of this compound derivatives extends beyond kinases to a variety of other critical enzymes.

COX and LOX: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces prostaglandins (B1171923) and leukotrienes involved in inflammation. d-nb.info Pyrazole is a core scaffold in selective COX-2 inhibitors like celecoxib (B62257). acs.org Thymol-pyrazole hybrids have been synthesized as potent dual inhibitors of COX-2 and 5-LOX. ajptonline.com Certain compounds in this class displayed COX-2 inhibitory activity nearly equal to celecoxib (IC50 = 0.045 µM) and showed superior 5-LOX inhibition compared to the reference drug quercetin. ajptonline.com Other pyrazole derivatives have also shown potent COX-2 inhibition with IC50 values as low as 0.01 µM. medchemexpress.comfrontiersin.org

MAO-B: Monoamine oxidase B (MAO-B) is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a strategy for treating neurodegenerative diseases. frontiersin.org While research on this compound is limited, related pyrazoline derivatives have been shown to be selective inhibitors of MAO-B. ajptonline.comnih.gov Specifically, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives and 3,5-diaryl carbothioamide pyrazolines have demonstrated selective MAO-B inhibitory activity. nih.govexcli.de

LRRK2: Leucine-rich repeat kinase 2 (LRRK2) is a target for Parkinson's disease, with the G2019S mutation leading to hyperactive kinase activity. nih.gov Pyrazole-based compounds, such as 1H-pyrazole biaryl sulfonamides and azaspirocyclic 1H-3,4,5-trisubstituted pyrazoles, have been identified as novel and selective inhibitors of G2019S-LRRK2. nih.gov

PDE10A: Phosphodiesterase 10A (PDE10A) is highly expressed in the brain, and its inhibition is a novel approach for treating psychiatric disorders like schizophrenia. nih.govnih.gov Pyrazole-containing ligands, such as TAK-063, have been developed as highly potent and selective PDE10A inhibitors, with one derivative showing an IC50 of 0.30 nM and over 15,000-fold selectivity against other PDEs. nih.govresearchgate.netjst.go.jp

Acrosin: Acrosin is a serine protease found in spermatozoa that is essential for fertilization. nih.govwikipedia.org A series of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives were developed as acrosin inhibitors, with all tested compounds being more potent than the control. One compound, AQ-E5, was particularly potent with an IC50 of 0.01 μmol/mL. nih.gov

Carbonic Anhydrase: Carbonic anhydrases (CAs) are involved in various physiological processes, and their inhibition has therapeutic applications. 5-Aryl-1H-pyrazole-3-carboxylic acids have been identified as selective inhibitors of the tumor-associated hCA IX and XII isoforms, with inhibition constants (Ki) in the low micromolar range (4-50 μM). nih.gov Other pyrazole-sulfonamide derivatives have also shown potent inhibition of human carbonic anhydrase isoenzymes hCA I and hCA II, with Ki values in the nanomolar to low micromolar range. researchgate.netnih.gov

| Compound Class | Target Enzyme | IC50 / Ki | Source(s) |

| Thymol-pyrazole hybrid | COX-2 | 0.043 µM | ajptonline.com |

| Benzothiophen-2-yl pyrazole carboxylic acid | COX-2 | 0.01 µM | medchemexpress.com |

| Thymol-pyrazole hybrid | 5-LOX | > Quercetin | ajptonline.com |

| 5-Phenoxy 8-aminoquinoline (B160924) analog | MAO-B | 0.150 µM | nih.gov |

| Pyridazinone-based pyrazole | PDE10A | 0.30 nM | nih.gov |

| 5-Phenyl-1H-pyrazole-3-carboxylic acid amide | Acrosin | 0.01 µmol/mL | nih.gov |

| 5-Aryl-1H-pyrazole-3-carboxylic acid | Carbonic Anhydrase IX/XII | 4-50 µM (Ki) | nih.gov |

| Pyrazole-sulfonamide hybrid | Carbonic Anhydrase II | 0.084 µM (Ki) | researchgate.net |

Proposed Mechanisms of Enzyme-Ligand Interaction for this compound Compounds

Molecular docking and structural studies have provided valuable insights into how this compound derivatives bind to their respective enzyme targets. These interactions are typically characterized by a combination of hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme's active site.

For BRAF V600E inhibitors , molecular docking studies of 5-phenyl-1H-pyrazole derivatives have elucidated the probable binding modes within the active site. nih.gov The pyrazole ring is often a key feature, capable of forming hydrogen bonds with the hinge region of the kinase. mdpi.comnih.gov For example, some type II inhibitors show hydrogen bonding with Cys532 in the hinge region, Asp594 in the DFG motif, and Glu501 in the αC-helix.

In the case of EGFR inhibitors , pyrazoline derivatives have been shown in docking studies to bind to the active pocket (PDB 1M17) through multiple key hydrogen bonds and π-π interactions. researchgate.net The presence of specific functional groups, such as 5-imino and 6-amino groups on fused pyrazole systems, can provide additional hydrogen bonding within the active site, enhancing inhibitory activity. frontiersin.org

For COX-2 inhibitors , the diaryl heterocycle structure, common to both celecoxib and other pyrazole-based inhibitors, fits into the enzyme's active site. acs.org The binding of these inhibitors is stabilized by hydrophobic interactions with surrounding amino acid residues. d-nb.info The aminosulfonyl moiety present in some derivatives can mediate additional interactions with residues like Gln178, Arg499, and Phe504 of COX-2. frontiersin.org

NMR studies on a 1-methyl-5-phenoxy-1H-pyrazole derivative interacting with the Brd4-BD1 protein revealed specific ligand binding epitopes and even a flipped binding mode of the heterocyclic ring system within the binding pocket, highlighting the detailed mechanistic information that can be obtained through advanced analytical techniques. nih.gov

Anticancer Activity and Cellular Mechanisms

The enzyme-inhibiting properties of this compound analogues translate into significant anticancer effects at the cellular level. These compounds have demonstrated cytotoxicity against a broad spectrum of cancer cell lines and have been shown to trigger programmed cell death and disrupt the cell cycle.

In Vitro Cytotoxicity Against Diverse Cancer Cell Lines (e.g., Human Lung, Breast, Cervical, Prostate, Liver, Neuroblastoma, Melanoma Cell Models)

Derivatives of this compound have shown potent in vitro cytotoxic activity against a wide variety of human cancer cell lines.

Breast Cancer: Pyrazole derivatives have demonstrated significant activity against triple-negative (MDA-MB-468, MDA-MB-231) and other breast cancer cell lines (MCF-7). nih.govresearchgate.netnih.govresearchgate.net One pyrazole derivative was found to be more potent than the standard drug Paclitaxel against MDA-MB-468 cells, with an IC50 value of 6.45 µM after 48 hours. researchgate.netnih.gov

Lung Cancer: Activity has been reported against non-small cell lung cancer lines such as A549 and NCI-H460. nih.govnih.govresearchgate.net Pyrazole-thiadiazole hybrids showed an IC50 of 1.537 µM against the A549 cell line. afsu.edu.tr

Cervical and Liver Cancer: A pyrazole derivative of usnic acid was active against HeLa cervical cancer cells. nih.gov Pyrazole-fused curcumin (B1669340) analogs and other derivatives have shown potent cytotoxicity against HepG2 liver cancer cells, with IC50 values in the low micromolar range. nih.govnih.gov

Other Cancers: Significant activity has also been observed against pancreatic cancer (Mia PaCa-2, PANC-1), prostate cancer (PC3), colon cancer (HCT-116), and melanoma (A375, WM266.4) cell lines. nih.govnih.govnih.govresearchgate.net For example, pyrazolyl pyrazoline hybrids exhibited moderate to high activity against non-small cell lung cancer, leukemia, renal, and breast cancer cell lines in the NCI-60 screen. researchgate.net

| Cancer Type | Cell Line | Compound Class/Derivative | IC50 / GI50 (µM) | Source(s) |

| Breast | MDA-MB-468 | 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | 6.45 | researchgate.netnih.gov |

| MCF-7 | Pyrazolo[1,5-a]pyrimidine | 7.68 | researchgate.net | |

| MDA-MB-231 | 1-aryl-1H-pyrazole-fused curcumin | 3.64 | nih.gov | |

| Lung | A549 | Pyrazole-thiadiazole hybrid | 1.537 | afsu.edu.tr |

| A549 | 1,4-Benzoxazine-pyrazole hybrid | 2.82 | nih.gov | |

| NCI-H460 | Pyrazolyl pyrazoline hybrid | 13.41 | researchgate.net | |

| Cervical | HeLa | Usnic acid pyrazole derivative | Potent | nih.gov |

| Prostate | PC3 | 1,4-Benzoxazine-pyrazole hybrid | 6.28 | nih.gov |

| Liver | HepG2 | Indole-pyrazole hybrid | <23.7 | nih.gov |

| HepG2 | 1-aryl-1H-pyrazole-fused curcumin | 16.13 | nih.gov | |

| Melanoma | A375 | 5-Phenyl-1H-pyrazole-niacinamide | 3.16 | nih.gov |

| Pancreatic | Mia PaCa-2 | Usnic acid pyrazole derivative | Potent | nih.gov |

| Colon | HCT-116 | Pyrazolo[1,5-a]pyrimidine | 1.51 | researchgate.net |

Induction of Apoptosis and Cell Cycle Regulatory Pathway Modulation by this compound Derivatives

A key mechanism behind the cytotoxicity of these compounds is their ability to induce apoptosis (programmed cell death) and interfere with the normal progression of the cell cycle in cancer cells.

Induction of Apoptosis: Studies have shown that pyrazole derivatives can trigger apoptosis through various signaling pathways. In triple-negative breast cancer cells, a pyrazole compound was shown to induce apoptosis via the generation of reactive oxygen species (ROS) and the activation of caspase-3. researchgate.netnih.gov In human lung carcinoma cells, pyrazole derivatives have been reported to induce apoptosis by activating TRAIL death receptors, leading to caspase-8 activation (the extrinsic pathway), or through changes in p53 activation (the intrinsic pathway). nih.gov

Cell Cycle Arrest: In addition to inducing cell death, these compounds can halt the proliferation of cancer cells by causing cell cycle arrest at specific checkpoints. A pyrazole derivative of usnic acid was found to induce cell cycle arrest in the G0/G1 phase in pancreatic cancer cells in a dose-dependent manner. nih.gov Similarly, treatment of MCF-7 breast cancer cells with a pyrazole-containing synthetic compound led to an increase in the G0/G1 phase population. nih.gov In other cancer cell lines, such as MGC-803, potent pyrazole derivatives have been shown to induce arrest at the G2/M checkpoint. researchgate.net

Inhibition of Angiogenesis-Related Processes (e.g., Endothelial Cell Growth and Migration)

The formation of new blood vessels, a process known as angiogenesis, is crucial in tumor growth and metastasis. nih.gov Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. Pyrazole derivatives have emerged as a significant class of compounds with anti-angiogenic properties. nih.gov

Certain pyrazole derivatives have been shown to inhibit the migration and tube formation of endothelial cells, which are critical steps in angiogenesis. nih.govresearchgate.net For instance, the compound N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide (BPC) has been observed to promote angiogenesis and migration in human umbilical vein endothelial cells (HUVECs) under specific conditions, highlighting the diverse effects of pyrazole analogues. nih.gov In the absence of serum and fibroblast growth factor-2 (FGF-2), BPC at concentrations of 5-20 μmol/L induced HUVECs to form tube-like structures within 12 hours and significantly increased cell migration. nih.gov

Conversely, other studies have demonstrated the anti-angiogenic potential of different pyrazole derivatives. For example, some analogues have been found to suppress the growth of cancer cells, induce apoptosis, and decrease the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), both of which are key promoters of angiogenesis. nih.gov The inhibition of endothelial cell migration and invasion by certain pyrazole-containing compounds has been shown to be more effective than that of curcumin, a natural compound with known anti-angiogenic properties. researchgate.net Specifically, a pyrazole analogue demonstrated a greater ability to inhibit the passage of endothelial cells through a Matrigel-coated membrane compared to curcumin. researchgate.net

The varied effects of this compound analogues on angiogenesis underscore the importance of their specific molecular structures in determining their biological activity.

Antimicrobial and Antifungal Efficacy Studies

Pyrazole derivatives have demonstrated a wide spectrum of antimicrobial and antifungal activities, making them a promising area of research for the development of new therapeutic agents. nih.govnih.govmdpi.com

Antibacterial Spectrum and Activity Against Gram-Positive and Gram-Negative Strains

Numerous studies have highlighted the potential of pyrazole derivatives as antibacterial agents against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain 5-functionalized pyrazoles have shown moderate activity against multidrug-resistant (MDR) clinical isolates of Gram-positive bacteria, particularly of the Staphylococcus genus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. nih.gov

In one study, newly synthesized pyrazole derivatives were evaluated for their antimicrobial activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov The results indicated that these compounds exhibited good antimicrobial activity. nih.gov Another study reported that pyrazole-aniline linked coumarin (B35378) derivatives showed promising activity against all tested bacterial strains with MIC values ranging from 1.9 to 7.8 μg/mL. researchgate.net Specifically, compounds with chloro-substitutions demonstrated better activity than those with fluoro-substitutions. mdpi.com

The following table summarizes the antibacterial activity of selected pyrazole derivatives:

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Reference |

| 5-functionalized pyrazoles (3c, 4b) | MDR Staphylococcus isolates | MICs = 32–64 µg/mL | nih.gov |

| Pyrazole-aniline linked coumarins (4b, 4e, 4h, 4i, 4k) | Gram-positive & Gram-negative | MICs = 1.9–7.8 μg/mL | researchgate.net |

| 3,5-bis(trifluoromethyl)phenyl-derived pyrazole anilines | Gram-positive bacteria | MICs as low as 0.25 µg/mL | mdpi.com |

| Phenyl-substituted pyrazole derivative | S. aureus, E. faecalis | MICs as low as 2 µg/mL | mdpi.com |

| Chloro-substituted pyrazole derivative | Gram-positive bacteria | Better activity than fluoro-derivatives | mdpi.com |

Antifungal Potency Against Pathogenic Fungi

Pyrazole derivatives have also shown significant promise as antifungal agents. nih.govnih.gov A study on 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide demonstrated its antifungal activity against Candida albicans and Candida tropicalis. nih.gov The study found that as the concentration of the compound increased, the number of fungal colonies decreased significantly, with a concentration of 1000 ppm completely eliminating all colonies of both Candida species. nih.gov

Another study focusing on novel pyrazole derivatives containing a 5-phenyl-2-furan moiety found that the compound ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate (I8) displayed significant fungicidal activity against various fungi, particularly Phytophthora infestans. nih.gov Furthermore, some pyrazole-aniline linked coumarin derivatives were found to be as potent as the standard antifungal drug miconazole (B906) against certain fungal strains. researchgate.net

The antifungal activity of selected pyrazole derivatives is presented in the table below:

| Compound/Derivative | Fungal Strain(s) | Activity | Reference |

| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | C. albicans, C. tropicalis | All colonies destroyed at 1000 ppm | nih.gov |

| Ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate (I8) | P. infestans and others | Significant fungicidal activity | nih.gov |

| Pyrazole-aniline linked coumarins (4e, 4h, 4i) | Various fungal strains | Equipotent to miconazole | researchgate.net |

| 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives (7a, 7c) | G. zeae, F. oxysporum, C. mandshurica | EC50 values of 1.8, 1.5, and 3.6 µg/mL, respectively | acs.org |

| Pyrazol-5-yl-benzamide derivative (5IIc) | S. sclerotiorum, V. mali | EC50 of 0.20 mg/L and 3.68 mg/L, respectively | acs.org |

Inhibition of Microbial Biofilm Formation

Bacterial biofilms are a significant challenge in treating infections due to their increased resistance to antibiotics. researchgate.net Pyrazole derivatives have been investigated for their ability to inhibit biofilm formation. researchgate.netnih.gov

A study on N-phenyl-1H-pyrazole-4-carboxamide derivatives found that they were able to reduce biofilm formation in several Staphylococcus aureus strains. researchgate.netnih.gov The compound 1-(2,5-dichlorophenyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide was identified as a potent inhibitor of biofilm formation, with IC50 values ranging from 2.3 to 32 μM against three different S. aureus strains. researchgate.netnih.gov

Furthermore, pyrazole-aniline linked coumarin derivatives have also shown promising biofilm inhibition activities. researchgate.net In another study, novel 3,5-bis(trifluoromethyl)phenyl-derived pyrazole compounds demonstrated potent eradication of S. aureus and E. faecalis biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL. mdpi.com

The table below details the biofilm inhibition activity of certain pyrazole derivatives:

| Compound/Derivative | Bacterial Strain(s) | Activity/IC50/MBEC | Reference |

| 1-(2,5-dichlorophenyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide | S. aureus (3 strains) | IC50 = 2.3–32 μM | researchgate.netnih.gov |

| Pyrazole-aniline linked coumarin derivatives | M. luteus, B. subtilis, S. aureus | Promising activity | researchgate.net |

| 3,5-bis(trifluoromethyl)phenyl-derived pyrazoles (11, 28, 29) | S. aureus, E. faecalis | MBEC = 1-4 µg/mL | mdpi.com |

| Coumarin derivative (9) | MRSA, S. aureus, E. coli | Potent antibiofilm activity | chiet.edu.eg |

Anti-inflammatory and Analgesic Mechanisms

The pyrazole nucleus is a core structure in many compounds known for their anti-inflammatory and analgesic properties. researchgate.netsciencescholar.us

Modulation of Pro-inflammatory Enzyme Pathways (e.g., Cyclooxygenase, Lipoxygenase)

A key mechanism behind the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins. researchgate.netnih.govnih.gov Several studies have reported on pyrazole derivatives that are selective COX-2 inhibitors. nih.govnih.gov

For example, a study on 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives found that all synthesized compounds were more potent inhibitors of COX-2 than COX-1. nih.gov Certain analogues in this series displayed remarkable anti-inflammatory activity, with some being nearly as effective as the well-known COX-2 inhibitor celecoxib. nih.govnih.gov Molecular docking studies have further supported these findings, showing that these compounds can bind effectively to the active site of the COX-2 enzyme. nih.gov

In addition to COX inhibition, some pyrazole derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway that produces leukotrienes. nih.govmdpi.com The dual inhibition of both COX and 5-LOX is a promising strategy for developing anti-inflammatory drugs with enhanced efficacy and potentially fewer side effects. nih.govmdpi.com For instance, Licofelone, a pyrrolizine-based compound, is a potent COX/5-LOX inhibitor that has shown anti-inflammatory and analgesic effects. nih.gov

The following table provides data on the COX inhibitory activity of selected pyrazole derivatives:

| Compound/Derivative | Enzyme(s) Inhibited | Activity/Selectivity | Reference |

| 1,3,5-triaryl-4,5-dihydro-1H-pyrazoles (13d, 13f, 13k, 13o) | COX-2 > COX-1 | ED50 = 66.5-79.8 μmol/kg | nih.gov |

| Bipyrazole (10) and Pyranopyrazole (27) | COX-2 | SI = 7.83 and 7.16 respectively | nih.gov |

| Benzothiophen-2-yl pyrazole carboxylic acid derivative (39) | COX-1, COX-2, 5-LOX | IC50 = 5.40 nM (COX-1), 0.01 nM (COX-2), 1.78 nM (5-LOX) | mdpi.com |

Suppression of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6)

The anti-inflammatory properties of this compound analogues are significantly attributed to their ability to suppress the expression of pro-inflammatory cytokines. researchgate.net These signaling molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), are pivotal in the inflammatory cascade. researchgate.net Pyrazole compounds have been demonstrated to modulate the expression and release of these key cytokines, thereby mitigating inflammatory activity. researchgate.net

A notable example is the isoflavone (B191592) derivative (E)-5-((4-oxo-4H-chromen-3-yl)methyleneamino)-1-phenyl-1H-pyrazole-4-carbonitrile, referred to as DK4023. mdpi.com TNF-α, a central inflammatory cytokine, is known to promote the expression of other cytokines and chemokines such as IL-1 and IL-6. mdpi.com Research has shown that DK4023, which combines 1-phenyl-1H-pyrazole and 4H-chromen-4-one moieties, can inhibit the effects of TNF-α. mdpi.com This suggests a mechanism whereby such pyrazole analogues can interrupt the cytokine cascade that drives inflammation.

Furthermore, studies on other pyrazole derivatives have highlighted their potential as inhibitors of pro-inflammatory cytokine production. For instance, certain thieno[2,3-d]pyrimidine (B153573) derivatives have been shown to effectively reduce the production of IL-6 and TNF-α. brieflands.com Similarly, other pyrazole compounds have demonstrated the ability to inhibit the generation of pro-inflammatory cytokines like IL-4, IL-13, IFNγ, and TNF-α in whole blood cultures. rsc.org The capacity of pyrazole-based compounds to decrease the production of these inflammatory mediators is a key aspect of their therapeutic potential. researchgate.netmdpi.com

Interference with NF-κB Activation

A critical mechanism underlying the anti-inflammatory effects of this compound analogues is their interference with the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netmdpi.com NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines. researchgate.netmdpi.com

In unstimulated cells, NF-κB heterodimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. mdpi.com Upon stimulation by pro-inflammatory signals like TNF-α, the IκB kinase (IKK) complex becomes activated and phosphorylates IκB. mdpi.com This phosphorylation event marks IκB for degradation, allowing the NF-κB heterodimer (commonly p65/p50) to translocate to the nucleus and initiate the transcription of target inflammatory genes. mdpi.com

Research on the pyrazole derivative DK4023 has provided specific insights into this mechanism. mdpi.com Studies have examined the effect of DK4023 on the TNF-α-induced activation of the NF-κB pathway. mdpi.com It was observed that the compound could influence the phosphorylation of key proteins in the pathway, such as IKKα/β, IκBα, and the p65 subunit of NF-κB, thereby impeding the signaling cascade that leads to the expression of inflammatory genes like MMP9. mdpi.com The ability of pyrazole compounds to inhibit NF-κB activation is a significant factor in their anti-inflammatory potential. researchgate.net

Other Emerging Biological Activities

Antioxidant Properties and Mechanisms

Several analogues of this compound have demonstrated notable antioxidant properties. The mechanism of action often involves the scavenging of free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. nanobioletters.comajptonline.com The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. ajptonline.comacs.org

For example, a series of 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives were synthesized and screened for their in vitro antioxidant activity using the DPPH free radical scavenging method. researchgate.net Certain compounds within this series exhibited prominent antioxidant effects. researchgate.net Another study described the synthesis and antioxidant properties of new pyrazole analogues, which were found to effectively inhibit the free radical-induced oxidative hemolysis of red blood cells. nanobioletters.com The presence of specific structural features, such as a phenolic group, was found to enhance the antioxidant capacity of these compounds. nanobioletters.com

The table below summarizes the antioxidant activities of selected pyrazole derivatives from various studies.

| Compound/Derivative Series | Antioxidant Activity Metric | Result | Reference |

| Pyrazole analogues with phenylsulfonyl moiety | Inhibition of red blood cell hemolysis | Effective inhibition of free radical-induced oxidative hemolysis. | nanobioletters.com |

| Compound 5 (with phenolic group) | Inhibition % at 0.08 mg/mL | 76.98% | nanobioletters.com |

| Compound 17 (with benzothiazole (B30560) ring) | Inhibition % at 0.08 mg/mL | 68.78% | nanobioletters.com |

| 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives | DPPH free radical scavenging | Compounds 4b, 4g, 4h, and 4j showed prominent activity. | researchgate.net |

| Pyrazolo[1,5-a]pyrimidine derivatives | Total Antioxidant Capacity (TAC) | Compound 7c: 85.15 ± 0.22 mg gallic acid/gm; Compound 11a: 84.73 ± 0.22 mg gallic acid/gm. | ekb.eg |

Investigations into Antidiabetic Potential

The therapeutic potential of pyrazole derivatives in the context of diabetes has been an area of active investigation. mdpi.comnih.govresearchgate.net These compounds have been shown to exert antidiabetic effects through various mechanisms. researchgate.net

One significant target is the inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. mdpi.comresearchgate.net By inhibiting these enzymes, pyrazole derivatives can help to lower postprandial blood glucose levels. Furthermore, some pyrazole compounds have been identified as novel insulin (B600854) secretagogues, meaning they can stimulate the secretion of insulin from pancreatic β-cells. mdpi.comnih.gov For instance, a series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides were found to stimulate glucose-stimulated insulin secretion (GSIS). nih.gov

Another avenue of investigation is the interaction of pyrazole derivatives with Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling pathways. nih.gov Inhibition of PTP1B is considered a promising therapeutic strategy for type 2 diabetes, and various pyrazole derivatives have shown significant PTP1B inhibitory activity. nih.gov Additionally, some pyrazole-based compounds act as agonists for GPR142, a G-protein coupled receptor that is also implicated in insulin secretion. mdpi.com

The table below presents findings from studies on the antidiabetic potential of various pyrazole analogues.

| Compound/Derivative Series | Mechanism of Action | Key Findings | Reference |

| 1,5-diaryl pyrazole derivatives | Hypoglycemic activity | Compound 453 showed a 64% reduction in plasma glucose. | mdpi.com |

| Pyrazole compound 454 | Insulin secretagogue | Showed potent glucose-lowering effects in an oral glucose tolerance test. | mdpi.com |

| 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides | Stimulation of GSIS and glucose uptake | Analogue 26 was identified as the most active. | nih.gov |

| Pyrazole-triazolopyrimidine hybrids | α-glucosidase inhibition | Demonstrated potent inhibitory activity. | mdpi.com |

| Various pyrazole derivatives | PTP1B inhibition | Significant inhibition of PTP1B by various substituted pyrazole scaffolds. | nih.gov |

Neuroprotective Effects

Emerging research suggests that this compound analogues and related pyrazoline derivatives possess neuroprotective properties. evitachem.comresearchgate.netturkjps.org These compounds are being investigated for their potential to treat neurodegenerative diseases. evitachem.com The proposed mechanisms for these neuroprotective effects include the modulation of neurotransmitter systems and the reduction of oxidative stress. evitachem.com

Studies have utilized in vitro models of neurotoxicity to evaluate the efficacy of these compounds. For example, in a 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model in PC-12 cells, which is relevant to Parkinson's disease research, certain pyrazoline derivatives demonstrated protective effects against cell death. researchgate.netresearchgate.net Specifically, 1-(phenyl/4-substituted phenyl)-3-(2-furanyl/thienyl)-5-aryl-2-pyrazolines were synthesized and investigated, with some compounds showing a significant increase in cell viability in the presence of the neurotoxin 6-OHDA. researchgate.net

Further research into N-propananilide derivatives bearing pyrazole rings has also shown remarkable neuroprotective effects against 6-OHDA-induced toxicity in SH-SY5Y cells. turkjps.org Some of these compounds were effective at low concentrations, revitalizing cell viability that had been reduced by the neurotoxin. turkjps.org These findings highlight the potential of pyrazole-based structures as scaffolds for the development of new neuroprotective agents. researchgate.netresearchgate.net

Antiviral Research

The pyrazole scaffold has been a focal point in the search for new antiviral agents, with derivatives showing activity against a wide range of viruses. nih.govmdpi.com Research has demonstrated the efficacy of pyrazole-containing compounds against both RNA and DNA viruses. nih.gov

In the context of coronaviruses, hydroxyquinoline-pyrazole derivatives have shown promising antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgrsc.org These compounds exhibited potent inhibition of SARS-CoV-2 at low concentrations in cell-based assays. rsc.orgrsc.org Phenylpyrazolone-1,2,3-triazole hybrids have also been investigated as potential inhibitors of the SARS-CoV-2 main protease. nih.gov

Furthermore, pyrazole derivatives have been evaluated against other significant viral pathogens. For instance, 4-(3-(4-phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide was identified as a hit compound for the development of agents against the Yellow Fever Virus (YFV). nih.gov A series of 4-substituted pyrazole derivatives showed significant protective effects against the Newcastle disease virus (NDV) in vitro. nih.gov Research has also been conducted on the activity of pyrazole derivatives against Herpes Simplex Virus (HSV-1), Hepatitis C Virus (HCV), and various influenza viruses. nih.govmdpi.com However, not all pyrazole derivatives exhibit broad-spectrum antiviral activity; for example, a study on certain phenoxy acetic acid derived pyrazolines found no specific antiviral activity. researchgate.net

The table below summarizes the antiviral activity of various pyrazole analogues.

| Compound/Derivative Series | Target Virus(es) | Key Findings | Reference |

| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Promising antiviral activity with potential as selective agents. | rsc.orgrsc.org |

| 4-(3-(4-phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | Yellow Fever Virus (YFV) | Identified as a promising hit compound. | nih.gov |

| 4-substituted pyrazole derivatives | Newcastle Disease Virus (NDV) | Hydrazone 6 and thiazolidinedione derivative 9 achieved 100% protection. | nih.gov |

| 1-[4-(5-Phenyl-4,5 dihydro-1H-pyrazole-3-yl)-phenyl]-pyrrole-2,5-dione derivatives | Respiratory Syncytial Virus (RSV), Feline Corona Virus | Compound 3g showed activity against RSV (EC50 = 37 µM) and Feline Corona Virus (EC50 = 29 µM). | benthamdirect.com |

| Phenylpyrazolone-1,2,3-triazole hybrids | SARS-CoV-2 | Showed potent cellular anti-COVID-19 activity and inhibited viral replication. | nih.gov |

Antitubercular and Antileishmanial Investigations

The emergence of drug-resistant strains of Mycobacterium tuberculosis and Leishmania parasites necessitates the discovery of novel chemotherapeutic agents. The this compound scaffold has been identified as a promising pharmacophore in the development of new antitubercular and antileishmanial drugs.

Researchers have synthesized and evaluated various analogues, exploring how different substituents on the pyrazole and phenoxy rings influence bioactivity. For instance, a series of 2-(2-methoxy-4-[5-(substituted phenyl)-1-(4-pyridylcarbonyl)-4,5-dihydro-1H-3-pyrazolyl] phenoxy)acetic acid derivatives were synthesized and tested against Mycobacterium tuberculosis H37Rv. nih.gov Among these, the compound with a 4-hydroxyphenyl substituent at the 5-position of the pyrazole ring demonstrated significant activity against both drug-sensitive and isoniazid-resistant strains of M. tuberculosis. nih.gov Specifically, this compound was found to be 5.6-fold more active against M. tuberculosis H37Rv and 78-fold more active against an isoniazid-resistant strain when compared to isoniazid (B1672263) (INH) itself, with a minimum inhibitory concentration (MIC) of 0.12 µM. nih.gov

In the context of antileishmanial activity, pyrazole derivatives have shown considerable promise. Studies on various pyrazole and pyrano[2,3-c]pyrazole derivatives against Leishmania major promastigotes revealed that several compounds exhibited potent activity. nih.gov One study evaluated fourteen derivatives and found seven compounds displayed significant antileishmanial effects, with IC50 values ranging from 34.79 to 43.55 μg/mL, which was more potent than the standard drug Glucantime (IC50 of 97.31 μg/mL). nih.gov Within this series, pyrazole derivatives bearing an unsubstituted phenyl ring or specific halogen substitutions were particularly effective. nih.gov For example, compound P1, with an unsubstituted phenyl ring, had an IC50 value of 35.53 μg/mL. nih.gov The presence of a chlorine atom on the phenyl ring also appeared favorable for antileishmanial effects. nih.gov Another study identified a series of amino-pyrazole ureas with potent in vitro activity against Leishmania infantum, with one lead compound, a phenyl piperidine (B6355638) urea (B33335) derivative, showing an IC50 of 0.296 μM. dndi.org

These findings underscore the potential of the pyrazole core, including phenoxy-substituted analogues, as a foundation for developing new treatments for tuberculosis and leishmaniasis.

Table 1: Antitubercular and Antileishmanial Activity of Selected Pyrazole Analogues

| Compound Name | Target Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 2-(2-methoxy-4-[5-(4-hydroxyphenyl)-1-(4-pyridylcarbonyl)-4,5-dihydro-1H-3-pyrazolyl] phenoxy)acetic acid | Mycobacterium tuberculosis H37Rv | MIC | 0.12 µM | nih.gov |

| 2-(2-methoxy-4-[5-(4-hydroxyphenyl)-1-(4-pyridylcarbonyl)-4,5-dihydro-1H-3-pyrazolyl] phenoxy)acetic acid | Isoniazid-resistant M. tuberculosis | MIC | 0.12 µM | nih.gov |

| Pyrazole derivative P1 (unsubstituted phenyl) | Leishmania major | IC50 | 35.53 µg/mL | nih.gov |

| Pyrano[2,3-c]pyrazole derivative P12 (2,4-di-Cl phenyl) | Leishmania major | IC50 | 34.79 μg/mL | nih.gov |

Contributions to Agrochemical Development (Herbicidal, Fungicidal, Insecticidal Activities)

The this compound structure is a key component in the development of modern agrochemicals, demonstrating a broad spectrum of activity, including herbicidal, fungicidal, and insecticidal properties.

Derivatives of this compound have been investigated as potent herbicides. A study focusing on 5-arylmethoxy phenylpyrazole derivatives found that many of the synthesized compounds exhibited excellent herbicidal activities in both pre- and post-emergence applications against weeds like Abutilon theophrasti and Amaranthus retroflexus at a rate of 1500 g/ha. researchgate.net Notably, one compound, 4-chloro-3-[4-chloro-2-fluoro-5-(4-methoxybenzyloxy)phenyl]-1-methyl-5-trifluoromethyl-1H-pyrazole, showed 95% inhibition of Abutilon theophrasti at a much lower dosage of 9.375 g/ha. researchgate.net Another series of 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles also demonstrated excellent herbicidal activities. nih.gov Specifically, the compound 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine showed a strong post-emergence bleaching effect on the weed Digitaria sanguinalis at a dosage of 750 g/ha. nih.gov Research into pyrazole ketone derivatives as potential inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a known herbicide target, has also been conducted. tandfonline.comrsc.org

Table 2: Herbicidal Activity of Selected this compound Analogues

| Compound Name | Target Weed | Application | Activity | Reference |

|---|---|---|---|---|

| 4-chloro-3-[4-chloro-2-fluoro-5-(4-methoxybenzyloxy)phenyl]-1-methyl-5-trifluoromethyl-1H-pyrazole | Abutilon theophrasti | Post-emergence | 95% inhibition @ 9.375 g/ha | researchgate.net |

| 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine | Digitaria sanguinalis | Post-emergence | Excellent effect @ 750 g/ha | nih.gov |

The pyrazole scaffold is integral to several commercial fungicides, and research continues to explore new derivatives. d-nb.info A series of novel pyrazole derivatives containing a 5-phenyl-2-furan moiety were synthesized and evaluated for their fungicidal properties. researchgate.net One of the compounds, ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate (I8), showed significant activity against a variety of fungi, particularly Phytophthora infestans. researchgate.net Similarly, the synthesis of 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide demonstrated its effectiveness against Candida albicans and Candida tropicalis, completely destroying all colonies at a concentration of 1000 ppm. researchgate.netnih.gov Further studies on 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, designed as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs), have yielded compounds with excellent activity against fungi like Gibberella zea and Fusarium oxysporum. acs.org

Table 3: Fungicidal Activity of Selected Pyrazole Analogues

| Compound Name | Target Fungi | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate (I8) | Phytophthora infestans | In vitro/In vivo tests | Significant activity | researchgate.net |

| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | Candida albicans, Candida tropicalis | Spread Plat Test | 100% destruction of colonies | researchgate.netnih.gov |

| Compound 7a (a pyrazole-4-carboxamide derivative) | Gibberella zea | EC50 | 1.8 µg/mL | acs.org |

This compound analogues are prominent in the field of insecticides, with fenpyroximate (B127894) being a well-known commercial example. mdpi.com To find new bioactive compounds, novel pyrazole oxime ethers incorporating a 5-phenoxy-pyrazole moiety have been synthesized. mdpi.comsioc-journal.cn In one study, several compounds showed 100% mortality against Aphis medicaginis and the Oriental armyworm at a concentration of 500 μg/mL. sioc-journal.cn Notably, the compound 1,3-dimethyl-5-(4-methylphenoxy)-1H-pyrazole-4-carbaldehyde-O-[4-(oxazol-5-yl)phenylmethyl]oxime (7i) retained 60% insecticidal activity against Aphis medicaginis even at a low concentration of 20 μg/mL. sioc-journal.cn Another area of research involves 1H-pyrazole-5-carboxylic acid derivatives, which have shown good insecticidal activity against Aphis fabae. d-nb.inforesearchgate.net Compound 7h from this series demonstrated an 85.7% mortality rate at a concentration of 12.5 mg/L, comparable to the commercial insecticide imidacloprid. d-nb.inforesearchgate.net The development of these compounds, often inspired by the structure of highly effective insecticides like Fipronil, highlights the versatility of the pyrazole nucleus in pest control. conicet.gov.ar

Table 4: Insecticidal Activity of Selected this compound Analogues

| Compound Name | Target Insect | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 1,3-dimethyl-5-(4-methylphenoxy)-1H-pyrazole-4-carbaldehyde-O-[4-(oxazol-5-yl)phenylmethyl]oxime (7i) | Aphis medicaginis | Lethal Rate | 60% @ 20 µg/mL | sioc-journal.cn |

| Pyrazole oxime ether derivatives (9 compounds) | Aphis medicaginis | Lethal Rate | 100% @ 500 µg/mL | sioc-journal.cn |

| Pyrazole oxime ether derivatives (14 compounds) | Oriental armyworm | Lethal Rate | 100% @ 500 µg/mL | sioc-journal.cn |

Computational Chemistry and Advanced Molecular Modeling of 5 Phenoxy 1h Pyrazole Systems

Molecular Docking Simulations for Predicting Binding Modes and Affinities

Molecular docking is a cornerstone of structure-based drug design, used to predict the preferred orientation of a ligand when bound to a target receptor. arabjchem.org This computational technique is instrumental in understanding the binding modes and affinities of 5-phenoxy-1H-pyrazole derivatives. nih.gov Docking studies involve placing the 3D structure of the pyrazole (B372694) compound into the active site of a biologically relevant protein to evaluate the energetics and geometry of the interaction. nih.gov

Research on various pyrazole derivatives demonstrates their potential to inhibit a range of protein targets implicated in diseases like cancer and microbial infections. nih.govnih.gov For example, docking studies on 5-phenyl-1H-pyrazole derivatives identified their potential as BRAF(V600E) inhibitors, where the probable binding mode within the enzyme's active site was successfully determined. nih.gov Similarly, docking simulations have been employed to screen pyrazole derivatives against receptor tyrosine kinases and other protein kinases, which are crucial targets in cancer therapy. nih.gov The results from these simulations, typically expressed as a binding energy score, help to rank potential inhibitors and elucidate key structural features required for potent activity. nih.gov

Key interactions frequently observed in the docking of pyrazole derivatives include hydrogen bonds, van der Waals forces, and hydrophobic interactions with amino acid residues in the target's binding pocket. nih.gov For instance, the pyrazole core can act as a scaffold, positioning other functional groups, like the phenoxy group in this compound, to form critical contacts with the protein. nih.gov In a study targeting the BRAF(V600E) kinase, molecular docking was used to explore the structure-activity relationship (SAR) of a series of pyrazole derivatives, providing a rational basis for their observed inhibitory activity. nih.gov

Table 1: Representative Molecular Docking Data for Pyrazole Derivatives Against Various Protein Targets This table presents example findings from docking studies on various pyrazole derivatives to illustrate the type of data generated. The specific values are for the cited compounds, not this compound itself.

| Target Protein | PDB ID | Example Pyrazole Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Source |

| BRAF(V600E) | Not Specified | Compound 5h (Niacinamide-pyrazole) | Not Specified | Not Specified | nih.gov |

| VEGFR-2 | 2QU5 | Compound 1b (Thiadiazole-pyrazole) | -10.09 | Not Specified | nih.gov |

| Aurora A Kinase | 2W1G | Compound 1d (Thiadiazole-pyrazole) | -8.57 | Not Specified | nih.gov |

| CDK2 | 2VTO | Compound 2b (Thiadiazole-pyrazole) | -10.35 | Not Specified | nih.gov |

| DNA Gyrase B (M. tuberculosis) | Not Specified | Compound 6c (Benzofuran-pyrazole) | -8.76 | Not Specified | asianpubs.org |

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful methods for investigating the intrinsic electronic properties of molecules like this compound. researchgate.netdntb.gov.ua These calculations provide a detailed understanding of molecular geometry, electronic structure, and chemical reactivity. mdpi.com

DFT is widely used to optimize molecular geometries and calculate various electronic descriptors. nih.gov Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua The HOMO-LUMO energy gap (ΔEg) is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. nih.gov For pyrazole derivatives, DFT studies have shown that the distribution of HOMO and LUMO orbitals is essential for understanding their interaction with biological targets. nih.gov

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. nih.gov MEP maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions such as hydrogen bonding. mdpi.comnih.gov Local reactivity descriptors, like Fukui functions, can also be calculated to pinpoint the most reactive atomic sites within the molecule for electrophilic, nucleophilic, and radical attacks. mdpi.com

TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Vis) of compounds. researchgate.neteurjchem.com By comparing theoretical spectra with experimental data, researchers can validate the computational model and understand the nature of electronic transitions within the molecule. dntb.gov.ua These computational tools, often using functionals like B3LYP in combination with basis sets such as 6-311G(d,p), have become indispensable for characterizing novel pyrazole systems. mdpi.comeurjchem.com

Table 2: Representative Quantum Chemical Parameters for Pyrazole Derivatives from DFT Studies This table shows example quantum chemical data calculated for various pyrazole derivatives to illustrate the parameters obtained from such studies.

Ligand-Based and Structure-Based Drug Design Approaches for this compound

The rational design of novel drugs based on the this compound scaffold utilizes both ligand-based and structure-based approaches. researchgate.netarabjchem.org These strategies are central to modern medicinal chemistry, enabling the focused discovery of compounds with improved potency and selectivity. researchgate.netnih.gov

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of a set of molecules known to be active against the target. researchgate.net Techniques like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are used. nih.gov A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. For pyrazole derivatives, pharmacophore models have been developed to identify the key features necessary for selective COX-2 inhibition. nih.gov A 3D-QSAR study was also used alongside molecular docking to explore the structure-activity relationships of 5-phenyl-1H-pyrazole derivatives as BRAF(V600E) inhibitors. nih.gov

Structure-Based Drug Design (SBDD) is applicable when the 3D structure of the target protein has been determined experimentally (e.g., via X-ray crystallography) or can be modeled (e.g., via homology modeling). researchgate.netacs.org Molecular docking, as described in section 5.1, is a primary tool in SBDD. arabjchem.org By visualizing how a ligand like this compound fits into the target's binding site, chemists can make rational modifications to the structure to enhance binding affinity and selectivity. acs.org For example, SBDD has been successfully applied to develop potent pyrazole derivatives that inhibit rhinovirus replication by targeting a specific pocket in the viral capsid. acs.org This approach allows for the design of compounds that exploit specific features of the binding site, leading to more potent and targeted therapeutics. acs.org

Together, these complementary computational strategies provide a powerful framework for advancing the this compound scaffold from a simple chemical entity to a promising candidate for various therapeutic applications. researchgate.net

Coordination Chemistry and Material Science Applications of 5 Phenoxy 1h Pyrazole Ligands

Pyrazole (B372694) as a Versatile Ligand in Metal Complex Formation

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural feature makes them excellent ligands in coordination chemistry. ajgreenchem.comresearchgate.net They can coordinate to metal ions in several ways: as neutral monodentate ligands through the pyridinic nitrogen atom, as anionic bridging ligands (pyrazolates) after deprotonation of the N-H group, or as part of a larger polydentate chelating system when substituted with other donor groups. researchgate.netnih.gov This versatility allows for the formation of a wide array of coordination complexes with diverse geometries and nuclearities, ranging from simple mononuclear compounds to complex polynuclear clusters and coordination polymers. researchgate.netnih.gov The electronic properties of the pyrazole ring can be readily tuned by the introduction of various substituents, which in turn influences the properties of the resulting metal complexes. ajgreenchem.com

Synthesis and Characterization of Metal Complexes Incorporating Pyrazole Ligands

The synthesis of metal complexes with pyrazole-based ligands is typically achieved through straightforward one-pot reactions or by the in-situ formation of the pyrazole ligand from precursors. nih.gov Common methods involve reacting a metal salt with the pyrazole ligand in a suitable solvent. mdpi.com The resulting complexes are then characterized using a suite of analytical techniques to determine their structure and properties.

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms, including bond lengths and angles between the metal center and the pyrazole ligand. nih.govmdpi.com Spectroscopic methods such as FT-IR are used to confirm the coordination of the pyrazole to the metal ion, often by observing shifts in the vibrational frequencies of the N-H or C=N bonds. nih.gov NMR spectroscopy provides valuable information about the ligand's environment in solution. mdpi.com For paramagnetic complexes, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy are employed. nih.gov

While these techniques are standard for pyrazole complexes in general, there is no specific data available in the reviewed literature for complexes of 5-phenoxy-1H-pyrazole.

Role of Pyrazole Ligands in Metal-Organic Frameworks (MOFs) and Supramolecular Architectures

In the field of material science, pyrazole-based ligands are instrumental in the design and synthesis of Metal-Organic Frameworks (MOFs) and other supramolecular structures. nih.gov MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional porous networks. The ability of pyrazolate anions to bridge metal centers is a key factor in the construction of robust and stable MOF architectures. nih.gov